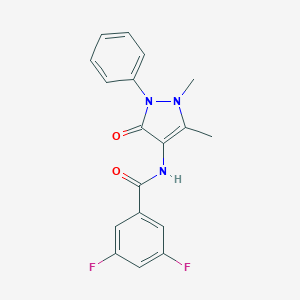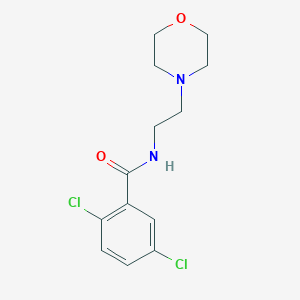
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Mechanism of Action
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide is a potent inhibitor of the proteasome, a complex of enzymes that plays a critical role in the degradation of intracellular proteins. It has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide has been shown to induce apoptosis in cancer cells through the accumulation of misfolded and damaged proteins. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing cell proliferation. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide is its potent anti-tumor activity against a variety of cancer cell lines. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one of the limitations of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide is its poor solubility, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the development of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide and to identify potential biomarkers of response to the drug.
Synthesis Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide involves the condensation of 3,5-difluoroaniline with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with benzoyl chloride to form the final compound, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been found to have potent anti-tumor activity in vitro and in vivo, with IC50 values ranging from 0.1 to 5.0 μM against a variety of cancer cell lines. It has also been shown to inhibit tumor growth in xenograft models of breast, lung, and colon cancer.
properties
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide |
|---|---|
Molecular Formula |
C18H15F2N3O2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C18H15F2N3O2/c1-11-16(21-17(24)12-8-13(19)10-14(20)9-12)18(25)23(22(11)2)15-6-4-3-5-7-15/h3-10H,1-2H3,(H,21,24) |
InChI Key |
BZAFEYYNOOAGNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)

![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)